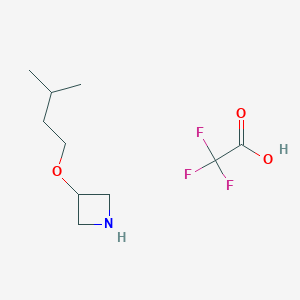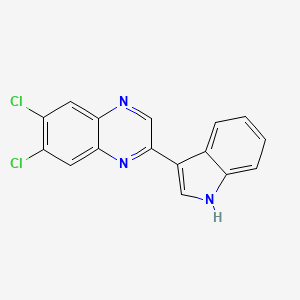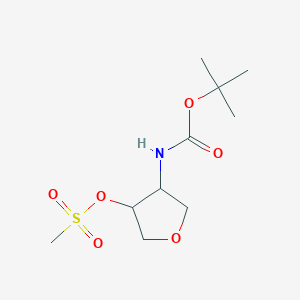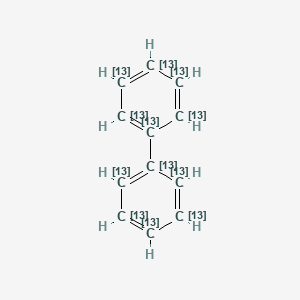![molecular formula C11H18N4O3 B1443696 tert-Butyl-3-(Hydroxymethyl)-5,6-Dihydro-[1,2,4]Triazolo[4,3-a]pyrazin-7(8H)-carboxylat CAS No. 1251002-77-3](/img/structure/B1443696.png)
tert-Butyl-3-(Hydroxymethyl)-5,6-Dihydro-[1,2,4]Triazolo[4,3-a]pyrazin-7(8H)-carboxylat
Übersicht
Beschreibung
Tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate is a useful research compound. Its molecular formula is C11H18N4O3 and its molecular weight is 254.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hemmung der c-Met-Kinase
Diese Verbindung wurde auf ihr Potenzial als Hemmstoff der c-Met-Kinase untersucht. c-Met ist ein Protein, das in verschiedene Krebsformen verwickelt ist, darunter Lungen-, Brust- und Magenkrebs. Derivate dieser Verbindung haben vielversprechende Ergebnisse bei der Hemmung der c-Met-Kinase-Aktivität gezeigt, was zur Entwicklung neuer Krebsmedikamente führen könnte .
Antiproliferative Aktivität
Forschungen zeigen, dass bestimmte Derivate dieser Verbindung eine signifikante antiproliferative Aktivität gegen Krebszelllinien wie A549 (Lungenkrebs), MCF-7 (Brustkrebs) und HeLa (Gebärmutterhalskrebs) aufweisen. Dies deutet auf ein mögliches Einsatzgebiet in der Krebsbehandlung hin, indem das Wachstum von Krebszellen gehemmt wird .
Duale Hemmung von c-Met/VEGFR-2
Einige Studien haben sich auf die Fähigkeit der Verbindung konzentriert, als dualer Hemmstoff für sowohl c-Met- als auch VEGFR-2-Kinasen zu fungieren. VEGFR-2 ist an der Angiogenese beteiligt, dem Prozess, bei dem sich neue Blutgefäße aus bereits bestehenden Gefäßen bilden, was ein kritischer Prozess beim Tumorwachstum ist. Die Hemmung von sowohl c-Met als auch VEGFR-2 könnte einen effektiveren Ansatz in der Krebstherapie ermöglichen .
Zellzyklusarrest
Die Verbindung wurde mit der Fähigkeit in Verbindung gebracht, Zellzyklusarrest zu induzieren, insbesondere in der G0/G1-Phase. Dieser Effekt kann verhindern, dass sich Krebszellen teilen und vermehren, was ein wichtiger Schritt in der Entstehung von Krebs ist .
Induktion der Apoptose
Derivate dieser Verbindung haben gezeigt, dass sie Apoptose oder programmierten Zelltod in Krebszellen induzieren. Dies ist ein wünschenswerter Effekt in der Krebsbehandlung, da es zur Reduktion der Tumorgröße und zur Eliminierung von Krebszellen führen kann .
Molekular Docking und Dynamik
Die Verbindung wurde in Molekular Docking und Dynamik Studien verwendet, um ihre Wechselwirkung mit Zielproteinen wie c-Met und VEGFR-2 zu verstehen. Diese Studien helfen bei der Entwicklung potenterer Derivate und liefern Einblicke in den Wirkmechanismus auf molekularer Ebene .
Wirkmechanismus
Target of Action
Similar compounds have been found to target c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Similar compounds have been found to inhibit the activity of c-met kinase , thereby disrupting the signaling pathways that promote cell proliferation and survival.
Biochemical Pathways
Inhibition of c-met kinase can disrupt several signaling pathways, including the pi3k/akt and mapk pathways, which are involved in cell growth, survival, and migration .
Result of Action
Inhibition of c-met kinase can lead to decreased cell proliferation and increased apoptosis .
Biochemische Analyse
Biochemical Properties
Tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cell growth, motility, and differentiation The interaction with c-Met kinase is characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of its activity
Cellular Effects
The effects of tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate on various types of cells and cellular processes are profound. In cancer cell lines such as A549, MCF-7, and HeLa, this compound has demonstrated significant anti-tumor activity . It influences cell function by inhibiting cell proliferation, inducing apoptosis, and disrupting cell cycle progression. The compound also affects cell signaling pathways, particularly those involving c-Met kinase, leading to altered gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of c-Met kinase, inhibiting its activity and preventing downstream signaling events . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, the compound may modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-tumor effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods Long-term studies have shown that the compound maintains its inhibitory effects on c-Met kinase and its anti-tumor activity in cancer cell lines
Dosage Effects in Animal Models
The effects of tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent anti-tumor activity, with higher doses leading to greater inhibition of tumor growth . At high doses, the compound may also exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.
Metabolic Pathways
Tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions These reactions include oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body
Transport and Distribution
The transport and distribution of tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it may bind to specific proteins that facilitate its localization and accumulation in certain cellular compartments. The compound’s distribution within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with c-Met kinase and other target proteins . Additionally, the compound may undergo post-translational modifications that direct it to specific compartments or organelles, further influencing its activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
Eigenschaften
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-11(2,3)18-10(17)14-4-5-15-8(6-14)12-13-9(15)7-16/h16H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGKZFVCCHAULD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NN=C2CO)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B1443615.png)

![6,6-Dioxo-5,6-Dihydro-4H-6L6-Thia-2,5,10B-Triaza-Benzo[E]Azulene-3-Carboxylic Acid](/img/structure/B1443620.png)
![Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1443621.png)
![tert-Butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1443622.png)
![Tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1443625.png)
![2-[2-Chloro-3-(3,4-dichloro-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1443626.png)
![1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1443628.png)


![7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride](/img/structure/B1443635.png)
![1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]ethanone](/img/structure/B1443636.png)
